2-(3-Bromo-but-3-enyl)-[1,3]dioxolane
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Overview
Description
2-(3-Bromo-but-3-enyl)-[1,3]dioxolane is an organic compound with the molecular formula C7H11BrO2 and a molecular weight of 207.065 g/mol . It is characterized by a dioxolane ring substituted with a bromo-but-3-enyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-but-3-enyl)-[1,3]dioxolane typically involves the reaction of 3-bromo-1-butene with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C)
Catalyst: Acidic catalysts such as p-toluenesulfonic acid
Solvent: Solvents like dichloromethane or toluene
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-but-3-enyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere.
Major Products Formed
Substitution: Products like azido-dioxolane or thiocyanato-dioxolane.
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated dioxolane derivatives.
Scientific Research Applications
2-(3-Bromo-but-3-enyl)-[1,3]dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-but-3-enyl)-[1,3]dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar structure but with a bromomethyl group instead of a bromo-but-3-enyl group.
1,3-Dioxolane: The parent compound without any substituents.
Properties
CAS No. |
333961-98-1 |
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Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
2-(3-bromobut-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H11BrO2/c1-6(8)2-3-7-9-4-5-10-7/h7H,1-5H2 |
InChI Key |
COJQNROBPRUOQA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC1OCCO1)Br |
Origin of Product |
United States |
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